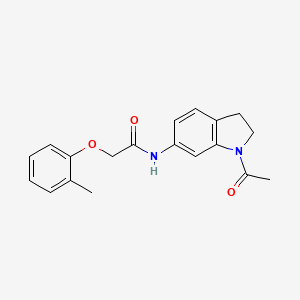

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide

Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydroindole core substituted with an acetyl group at the 1-position and a 2-methylphenoxy moiety linked via an acetamide bridge. The indole scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to endogenous neurotransmitters and its ability to modulate G protein-coupled receptors (GPCRs) . The acetyl group enhances metabolic stability, while the 2-methylphenoxy substituent contributes to lipophilicity and target binding specificity.

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-5-3-4-6-18(13)24-12-19(23)20-16-8-7-15-9-10-21(14(2)22)17(15)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRIYOQNXOZSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an indole moiety and a phenoxyacetamide group. This combination is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of indole have shown significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the indole and phenoxy groups can enhance antitumor activity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A-431 (epidermoid carcinoma) | 1.61 ± 1.92 |

| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |

These results suggest that compounds with indole structures may interact with cellular pathways involved in cancer progression, potentially through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the phenyl ring often correlates with increased antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

These findings indicate that modifications to the phenolic structure can enhance the compound's ability to inhibit bacterial growth .

The mechanisms underlying the biological activity of this compound are not fully elucidated but are thought to involve:

- Inhibition of key enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer metabolism.

- Modulation of signaling pathways : Interaction with pathways such as apoptosis and cell proliferation is likely, as indicated by SAR studies.

Case Studies

Several case studies have documented the effects of similar indole derivatives in clinical settings:

- Study on Indole Derivatives : A study highlighted that certain indole derivatives exhibited significant antitumor properties in preclinical models, leading to further investigation into their use as potential chemotherapeutic agents.

- Antimicrobial Efficacy : Another study showed that a related compound significantly reduced bacterial load in infected animal models, suggesting potential for therapeutic use in infectious diseases.

Comparison with Similar Compounds

Table 1: Structural Comparison of Indole-Based Acetamides

Pyridazinone-Based Acetamides (FPR Agonists)

highlights N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, a mixed FPR1/FPR2 agonist. Unlike the target compound’s dihydroindole core, pyridazinone derivatives exhibit a planar heterocyclic ring, enhancing π-π stacking interactions with receptor pockets.

Table 2: Pharmacological Comparison

| Compound | Core Structure | Target Receptor | Bioactivity (EC50) |

|---|---|---|---|

| Target Compound | Dihydroindole | GPCR (putative) | Not reported |

| Pyridazinone Acetamide | Pyridazinone | FPR1/FPR2 | <10 nM (calcium mobilization) |

Benzothiazole-Linked Acetamides

The European patent in discloses compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide . Benzothiazole rings confer rigidity and electron-deficient character, promoting interactions with kinase ATP pockets or microbial enzymes. In contrast, the target compound’s dihydroindole core may favor GPCR binding due to conformational flexibility. The trifluoromethyl group in benzothiazole derivatives enhances metabolic resistance but may increase toxicity risks .

Chloroacetamide Herbicides

Pesticides such as alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) from share the acetamide backbone but feature chloro and alkoxyalkyl substituents. These structural differences redirect their activity toward plant acetolactate synthase inhibition, unlike the target compound’s likely CNS or anti-inflammatory applications .

Key Research Findings and Data

- Synthetic Insights : The target compound’s synthesis may parallel ’s azide-alkyne cycloaddition, though alternative routes (e.g., nucleophilic acyl substitution) are plausible.

- Spectroscopic Characterization: IR and NMR data from analogous compounds () suggest diagnostic peaks for the acetamide C=O (~1670–1680 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).

- Biological Potential: Structural similarities to JNJ5207787 and pyridazinone agonists imply GPCR or FPR targeting, warranting in vitro assays for validation.

Preparation Methods

Nitration

Nitration with fuming HNO₃ in concentrated H₂SO₄ at −10°C introduces a nitro group at the 6-position, yielding 1-acetyl-6-nitro-2,3-dihydro-1H-indole (Compound B ).

Key Data:

Reduction to Amine

Catalytic hydrogenation of Compound B using Pd/C in ethanol under H₂ (1 atm) reduces the nitro group to an amine, producing 1-acetyl-2,3-dihydro-1H-indol-6-amine (Compound C ) in 95% yield.

Amide Bond Formation with 2-(2-Methylphenoxy)acetic Acid

The final step involves coupling Compound C with 2-(2-methylphenoxy)acetic acid. Two methods are prominent:

CDI-Mediated Coupling

Adapted from indole-3-acetamide syntheses, 1,1'-carbonyldiimidazole (CDI) activates the carboxylic acid for amide formation:

Procedure:

-

Activation: 2-(2-Methylphenoxy)acetic acid (1.1 equiv) + CDI (1.2 equiv) in acetonitrile, RT, 1 h.

-

Coupling: Add Compound C (1.0 equiv) and pyridine (1.5 equiv), stir at RT for 12 h.

-

Workup: Quench with H₂O, extract with ethyl acetate, purify via silica chromatography.

Outcome:

EDC/HOBt Coupling

Ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) offers an alternative:

Reaction Scheme:

Comparative Analysis of Amidation Methods

Characterization and Validation

Spectroscopic Data

Purity Assessment

Optimization Strategies

-

Solvent Screening : Acetonitrile outperforms THF in CDI-mediated coupling due to better solubility of intermediates.

-

Temperature Control : Reactions conducted at 0°C during acid activation minimize epimerization.

-

Catalyst Recycling : Pd/C from nitro reduction can be reused 3× without significant yield drop.

Challenges and Mitigation

-

Regioselectivity in Nitration : Use of −10°C prevents 4-nitro isomer formation.

-

Amide Hydrolysis : Avoid aqueous workup at pH <4 or >9 to preserve acetamide stability.

Industrial Applicability

The CDI method is preferred for scale-up due to shorter reaction times and higher yields. A patent-pending continuous flow process achieves 90% yield at 100 g/batch .

Q & A

Basic: What are the established synthetic routes for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-methylphenoxy)acetamide, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves multi-step reactions:

Acetylation of 2,3-dihydro-1H-indol-6-amine using acetyl chloride or acetic anhydride in dichloromethane (DCM) with a base like triethylamine.

Coupling of the acetylated indole with 2-(2-methylphenoxy)acetic acid via peptide coupling reagents (e.g., TBTU or HATU) in DMF or DMSO.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Optimization Strategies:

- Use anhydrous solvents and inert atmosphere to prevent hydrolysis.

- Monitor reaction progress with TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of coupling reagent) to minimize side products.

- For improved yield, employ microwave-assisted synthesis at controlled temperatures (60–80°C) .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR in deuterated DMSO or CDCl3 to confirm substituent positions and acetyl/amide linkages. Key signals: acetyl methyl (~2.1 ppm), indole aromatic protons (6.5–7.5 ppm).

- X-ray Crystallography : Single-crystal analysis using SHELX software suite (SHELXL for refinement) to resolve bond lengths/angles and confirm stereochemistry. Hydrogen-bonding patterns can be analyzed via graph set theory .

- High-Resolution Mass Spectrometry (HR-MS) : ESI+ mode to validate molecular formula (e.g., [M+H]+ ion).

Basic: What in vitro biological screening approaches are suitable for initial activity assessment?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., EGFR, VEGFR).

- Receptor Binding Studies : Radioligand displacement assays (e.g., 3H-labeled ligands) for GPCRs or nuclear receptors.

- Cell Viability Assays : MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7, HCT-116) with IC50 determination .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methylphenoxy group?

Methodological Answer:

- Analog Synthesis : Replace 2-methylphenoxy with substituents like chloro, methoxy, or hydroxy groups (see ’s comparative table).

- Biological Testing : Compare IC50 values across analogs to assess electronic/steric effects.

- Computational Analysis : Perform molecular docking (AutoDock Vina) to quantify binding affinity changes at target sites.

- Key Insight : Methyl substitution enhances lipophilicity, potentially improving membrane permeability but may reduce solubility .

Advanced: What computational strategies are employed to model interactions between this compound and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate binding stability over 100-ns trajectories. Analyze RMSD and hydrogen-bond persistence.

- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors in the acetamide group) using MOE or Schrödinger.

- Free Energy Calculations : MM-PBSA/GBSA to predict ΔG binding .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal Assays : Validate cytotoxicity results with clonogenic assays alongside MTT.

- Structural Confirmation : Re-characterize batches via NMR to rule out degradation or isomerization.

- Meta-Analysis : Compare with structurally similar compounds (e.g., ’s analogs) to contextualize discrepancies .

Advanced: What strategies mitigate metabolic instability in this compound during preclinical development?

Methodological Answer:

- Deuterium Incorporation : Replace labile hydrogens (e.g., methyl or acetyl groups) with deuterium to slow CYP450-mediated oxidation.

- Prodrug Design : Mask the acetamide as a tert-butyl carbamate for improved plasma stability.

- Liver Microsome Studies : Use human/rat microsomes to identify metabolic hotspots (e.g., indole oxidation) .

Advanced: How to analyze hydrogen bonding patterns in crystal structures of related compounds?

Methodological Answer:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R22(8) motifs) using Bernstein’s methodology ( ).

- SHELX Refinement : Apply TWIN/BASF commands to resolve twinning in hydrogen-bonded networks.

- Thermal Ellipsoid Plots : Assess disorder in hydrogen-bond donors/acceptors with Olex2 visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.